Kdm5-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCOPPONWZNBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KDM5-IN-1: A Technical Guide to Target Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity and potential off-target effects of KDM5-IN-1, a potent inhibitor of the KDM5 family of histone lysine demethylases. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound in their studies.
Target Selectivity Profile of this compound
This compound is a potent and selective inhibitor of the KDM5 family of histone demethylases.[1][2] It demonstrates nanomolar potency against multiple KDM5 isoforms.
Table 1: In Vitro Inhibitory Activity of this compound Against KDM Enzymes
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5 (pan) | 15.1 | Not Specified | [1][2] |
| KDM5A | 45 | Not Specified | [3] |
| KDM5B | 4.7 | Not Specified | [1][2] |
| KDM5B | 56 | Not Specified | [3] |
| KDM5C | 55 | Not Specified | [3] |
| KDM5C | 65.5 | Not Specified | [1][2] |
| KDM4C | 1900 | Not Specified | [1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
This compound exhibits significant selectivity for the KDM5 family over other histone demethylase subfamilies. For instance, it is substantially less potent against KDM enzymes such as KDM1A, KDM2B, KDM3B, KDM4C, KDM6A, and KDM7B.[1][2][3] The IC50 value for KDM4C is reported to be 1.9 µM, highlighting a selectivity of over 100-fold for KDM5A compared to KDM4C.[1]
Table 2: Cellular Activity of this compound
| Cell Line | EC50 (nM) | Assay | Reference |
| PC9 | 960 | H3K4Me3 Levels | [3] |
EC50 represents the concentration of the inhibitor that gives a half-maximal response in a cellular assay.
Off-Target Effects
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Biochemical Inhibition Assay (AlphaScreen)
This protocol outlines the use of the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to determine the in vitro inhibitory activity of this compound.[6]
Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by a KDM5 enzyme.[6] The product, a demethylated peptide, is detected by a specific antibody. Donor and acceptor beads brought into proximity through this interaction generate a luminescent signal.
Materials:
-
Recombinant KDM5A, KDM5B, or KDM5C enzyme
-
Biotinylated H3K4me3 peptide substrate
-
Anti-H3K4me1/2 antibody
-
Protein A-coated acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µg/mL BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)
-
This compound (or other test compounds)
-
384-well microplate
Procedure:
-
Demethylation Reaction:
-
Prepare a reaction mixture containing the KDM5 enzyme, biotinylated H3K4me3 substrate, and co-factors (ascorbic acid, ferrous ammonium sulfate) in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the enzyme/substrate mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the demethylation reaction by adding a solution containing the anti-H3K4me1/2 antibody and the acceptor beads.
-
Incubate in the dark to allow for antibody-antigen binding.
-
Add the streptavidin-coated donor beads.
-
Incubate further in the dark.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal is inversely proportional to the amount of KDM5 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Immunofluorescence)
This protocol describes an immunofluorescence-based assay to measure the increase in cellular H3K4me3 levels following treatment with this compound, confirming target engagement in a cellular context.[2][7]
Principle: Cells are treated with the inhibitor, fixed, and then stained with an antibody specific for H3K4me3. The fluorescence intensity, which correlates with the level of H3K4me3, is then quantified.
Materials:
-
Cell line of interest (e.g., PC9, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody: anti-H3K4me3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Microscopy-grade plates or coverslips
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto plates or coverslips and allow them to adhere.
-
Treat the cells with a dose range of this compound or DMSO for a specified duration (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS.
-
Wash again with PBS.
-
Permeabilize the cells with Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-H3K4me3 antibody diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer.
-
Wash with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the mean fluorescence intensity of H3K4me3 staining within the nucleus (defined by the DAPI signal).
-
Determine the EC50 value by plotting the fluorescence intensity against the inhibitor concentration.
-
Western Blotting for H3K4me3
This protocol details the use of Western blotting to assess changes in global H3K4me3 levels in cells treated with this compound.
Principle: Histones are extracted from treated and untreated cells, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for H3K4me3.
Materials:
-
Cell line of interest
-
This compound
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%) and running buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins)[8]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[9]
-
Primary antibodies: anti-H3K4me3 and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Histone Extraction:
-
Treat cells with this compound or DMSO.
-
Harvest the cells and extract histones using an appropriate protocol (e.g., acid extraction).
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature the histone samples in Laemmli buffer.
-
Separate the proteins on a high-percentage SDS-PAGE gel.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
-
Visualizations
KDM5B Signaling Pathway in Cancer
KDM5B has been shown to play a role in cancer progression, in part through its regulation of the PI3K/AKT signaling pathway.[10][11][12][13] KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and regulate its transcription.[10] Inhibition of KDM5B can lead to a reduction in PI3K levels and subsequent downregulation of the AKT pathway, thereby suppressing cancer cell proliferation.[10][11][12][13]
Caption: KDM5B regulation of the PI3K/AKT signaling pathway.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing a KDM5 inhibitor like this compound, from initial biochemical screening to cellular validation.
Caption: Workflow for KDM5 inhibitor characterization.
Logic of Target Selectivity Analysis
This diagram illustrates the logical process of determining the target selectivity of an inhibitor.
Caption: Logic of determining inhibitor target selectivity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Kdm5-IN-1 in Epigenetic Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation.[1] Dysregulation of epigenetic processes is a hallmark of numerous diseases, including cancer.[1][2] Histone methylation is a key epigenetic mark, and its dynamic regulation by histone methyltransferases and demethylases is critical for maintaining cellular homeostasis.
The KDM5 family of histone demethylases, also known as the JARID1 family, are Fe(II) and α-ketoglutarate-dependent dioxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4).[1][2][3] H3K4 methylation, particularly trimethylation (H3K4me3), is predominantly associated with active gene promoters.[3] By removing these activating marks, KDM5 enzymes generally act as transcriptional co-repressors.[1][3] The KDM5 family consists of four members: KDM5A, KDM5B, KDM5C, and KDM5D. Overexpression and hyperactivity of KDM5 enzymes have been implicated in various cancers, including breast, prostate, and lung cancer, where they contribute to tumor growth, drug resistance, and the maintenance of cancer stem cells.[3][4] This has made the KDM5 family an attractive target for therapeutic intervention.[2]
Kdm5-IN-1 is a potent and selective inhibitor of the KDM5 family of histone demethylases.[5][6] This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, its mechanism of action, and its effects on cellular processes. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry.
Core Mechanism of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of the KDM5 proteins. The catalytic activity of KDM5 demethylases is dependent on an iron (Fe(II)) cofactor located in their active site.[3] The primary mechanism of action for KDM5 inhibitors like this compound is believed to involve the chelation of this essential iron ion, thereby inactivating the enzyme.[3]
By inhibiting KDM5, this compound prevents the demethylation of H3K4, leading to an accumulation of H3K4me2 and H3K4me3 at the promoter regions of target genes.[7][8] This increase in activating histone marks can lead to the reactivation of tumor suppressor genes and other genes that are aberrantly silenced in cancer cells, ultimately leading to anti-proliferative effects.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant KDM5 inhibitors.
Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM5 (pan) | 15.1 | Biochemical | [5][6] |
| KDM5B | 4.7 | Biochemical | [5] | |
| KDM5C | 65.5 | Biochemical | [5] | |
| KDM4C | 1900 | Biochemical | [5] | |
| KDM5A-IN-1 | KDM5A | 45 | Biochemical | [9] |
| KDM5B | 56 | Biochemical | [9] | |
| KDM5C | 55 | Biochemical | [9] | |
| KDOAM-25 | KDM5A | 71 | Biochemical | [10][11] |
| KDM5B | 19 | Biochemical | [10][11] | |
| KDM5C | 69 | Biochemical | [10][11] | |
| KDM5D | 69 | Biochemical | [10][11] | |
| CPI-455 | KDM5A | 250 | Biochemical | [12] |
| GSK467 | KDM5B | 26 | Biochemical | [10] |
| PBIT | KDM5B | ~3000 | Biochemical | [10] |
| KDM5A | ~6000 | Biochemical | [10] | |
| KDM5C | ~4900 | Biochemical | [10] | |
| QC6352 | KDM5B | 750 | Biochemical | [10] |
Table 2: Cellular Activity of KDM5 Inhibitors
| Compound | Cell Line | EC50 (µM) | Effect Measured | Reference |
| This compound | PC-9 | 0.18 | Reduction in H3K4me3 demethylation | [5] |
| This compound | Not specified | 0.34 | Not specified | [6] |
| KDM5A-IN-1 | PC-9 | 0.96 | H3K4me3 levels | [9] |
| KDOAM-25 | MM1S | ~50 | Proliferation | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for a Chromatin Immunoprecipitation (ChIP) experiment used to study its effects.
Caption: KDM5 Inhibition Signaling Pathway.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Experimental Protocols
In Vitro Histone Demethylase Assay (JmjC-type)
This protocol is adapted for measuring the activity of Fe(II) and α-ketoglutarate-dependent JmjC domain-containing histone demethylases like the KDM5 family.[13]
Materials:
-
Recombinant KDM5 enzyme
-
Methylated histone H3 peptide substrate (e.g., H3K4me3)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM α-ketoglutarate, 50 µM Fe(NH4)2(SO4)2, 2 mM ascorbic acid.
-
Detection Reagent (e.g., formaldehyde detection reagent or antibody for specific methylation mark)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare the assay buffer and dilute the recombinant KDM5 enzyme and histone peptide substrate to the desired concentrations in the assay buffer.
-
Add the KDM5 enzyme to the wells of a 96-well plate.
-
To test the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the methylated histone peptide substrate to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stopping solution (e.g., EDTA for chelating Fe(II)).
-
Detect the demethylase activity. This can be done by:
-
Quantifying the amount of formaldehyde produced, a byproduct of the demethylation reaction.
-
Using an ELISA-based method with an antibody specific to the demethylated product or the remaining methylated substrate.
-
-
Read the signal using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing a ChIP experiment to assess changes in H3K4me3 levels at specific genomic loci following treatment with this compound.[14][15][16][17]
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR or reagents for library preparation for ChIP-seq
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Fragmentation: Resuspend the nuclear pellet and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using quantitative PCR with primers for target gene promoters.
-
ChIP-seq: Prepare a DNA library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in H3K4me3 occupancy.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21][22]
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 value of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the KDM5 family of histone demethylases. Its ability to potently and selectively inhibit these enzymes leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription. This modulation of the epigenetic landscape results in altered gene expression profiles, impacting critical cellular processes such as cell cycle progression, proliferation, and apoptosis. The anti-proliferative effects of KDM5 inhibition observed in various cancer models highlight the therapeutic potential of targeting this enzyme family. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the epigenetic regulation by KDM5 and the development of novel cancer therapeutics. Further investigation into the downstream signaling pathways and the identification of specific gene targets will continue to elucidate the complex role of KDM5 in health and disease.
References
- 1. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer | Semantic Scholar [semanticscholar.org]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Set1 and Kdm5 are antagonists for H3K4 methylation and regulators of the major conidiation‐specific transcription factor gene ABA1 in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
KDM5-IN-1: A Technical Guide to its Effect on Histone H3K4 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KDM5-IN-1, a potent and selective inhibitor of the KDM5 family of histone demethylases. The document details the inhibitor's effect on its primary epigenetic target, histone H3 lysine 4 trimethylation (H3K4me3), and explores its impact on associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases responsible for the demethylation of H3K4me3 and H3K4me2, epigenetic marks generally associated with active gene transcription. By inhibiting KDM5 enzymes, this compound effectively prevents the removal of these methyl groups, leading to an increase in global and locus-specific H3K4me3 levels.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound and other relevant KDM5 inhibitors.
Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | KDM5 (pan) | 15.1 | - | Biochemical Assay |
| KDM5B | 4.7 | - | Biochemical Assay | |
| KDM5C | 65.5 | - | Biochemical Assay | |
| KDM4C | 1900 | - | Biochemical Assay | |
| KDM5A-IN-1 | KDM5A | 45 | - | Biochemical Assay[1] |
| KDM5B | 56 | - | Biochemical Assay[1] | |
| KDM5C | 55 | - | Biochemical Assay[1] | |
| GSK467 | KDM5B | 26 | 10 | Biochemical Assay[1] |
| CPI-455 | KDM5A | 10 | - | Enzymatic Assay[1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity of KDM5 Inhibitors
| Compound | Cell Line | EC50 (µM) | Assay Description |
| This compound | PC-9 | 0.18 | Reduction in H3K4me3 demethylation (AlphaLISA) |
| KDM5A-IN-1 | PC-9 | 0.96 | H3K4me3 levels |
| BT-474 | 4.7 | Growth inhibition | |
| KDM5-C70 | Multiple Myeloma (MM1S) | ~50 | Increased global H3K4me3 |
EC50: Half-maximal effective concentration.
Signaling Pathways
KDM5 enzymes are implicated in the regulation of key cellular signaling pathways. This compound, by modulating KDM5 activity, can therefore influence these pathways.
KDM5 and the Notch Signaling Pathway
KDM5A is a critical component of the Notch/RBP-J gene silencing complex. In the absence of a Notch signal, KDM5A is recruited by RBP-J to Notch target gene promoters, where it demethylates H3K4me3, leading to transcriptional repression. Inhibition of KDM5A with a compound like this compound would be expected to prevent this repression and lead to the activation of Notch target genes.
KDM5 and the PI3K/AKT Signaling Pathway
KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in certain cancers. It achieves this by directly binding to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and promoting its transcription. Therefore, inhibition of KDM5B by this compound could lead to decreased PI3K/AKT signaling.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Biochemical Assay for KDM5 Inhibition (AlphaLISA)
This assay quantifies the ability of this compound to inhibit the demethylation of a biotinylated H3K4me3 peptide substrate by a recombinant KDM5 enzyme.
-
Reagent Preparation :
-
Prepare a 2X solution of recombinant KDM5 enzyme in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, 1 mM TCEP).
-
Prepare a 2X solution of biotinylated H3K4me3 peptide substrate, 2-oxoglutarate, and Ascorbic Acid in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a dilution in assay buffer.
-
-
Enzyme Reaction :
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X KDM5 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection :
-
Add 5 µL of AlphaLISA Acceptor beads conjugated to an anti-H3K4me2 antibody (the product of demethylation) and incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition :
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of KDM5 inhibition.
-
Cellular Assay for H3K4 Trimethylation (Western Blot)
This method is used to determine the effect of this compound on global H3K4me3 levels in cultured cells.
-
Cell Culture and Treatment :
-
Plate cells (e.g., MCF-7, PC-9) at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours.
-
-
Histone Extraction :
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt buffer or acid extraction.
-
-
Protein Quantification :
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
Experimental Workflow
The characterization of a KDM5 inhibitor like this compound typically follows a multi-step workflow, from initial screening to in vivo validation.
References
Investigating the function of Kdm5-IN-1 in gene expression
An In-Depth Technical Guide to the Function of Kdm5-IN-1 in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the KDM5 family of histone demethylases. It details the molecule's mechanism of action, its quantifiable effects on enzymatic activity and cellular processes, and its ultimate impact on gene expression. This document includes detailed experimental protocols for investigating KDM5 inhibition and utilizes diagrams to illustrate key pathways and workflows.
Introduction to the KDM5 Family and this compound
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators.[1] These enzymes belong to the Jumonji C (JmjC) domain-containing group of histone demethylases, which are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[2][3] Their primary function is to remove di- and trimethyl marks from lysine 4 on histone H3 (H3K4me2/3).[2][4] Since H3K4me3 is a hallmark of active gene promoters, the demethylating activity of KDM5 enzymes generally leads to transcriptional repression.[4][5]
Dysregulation and overexpression of KDM5 enzymes, particularly KDM5A and KDM5B, are implicated in various cancers where they contribute to tumor growth, drug resistance, and the silencing of tumor suppressor genes.[4][6][7] This has made the KDM5 family an attractive target for therapeutic intervention.
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the KDM5 family of enzymes.[8][9] By blocking the catalytic activity of these demethylases, this compound provides a powerful chemical tool to study the biological functions of KDM5 and to explore their therapeutic potential.[8]
Data Presentation: Potency and Selectivity of this compound
Quantitative data for this compound has been compiled from various biochemical and cellular assays to demonstrate its potency and selectivity.
| Assay Type | Target | Value | Description | Reference |
| Biochemical IC₅₀ | KDM5 (General) | 15.1 nM | In vitro enzymatic inhibition. | [8][9] |
| Biochemical IC₅₀ | KDM5B | 4.7 nM | In vitro enzymatic inhibition. | [8] |
| Biochemical IC₅₀ | KDM5C | 65.5 nM | In vitro enzymatic inhibition. | [8] |
| Biochemical IC₅₀ | KDM4C | 1.9 µM | Demonstrates >100-fold selectivity for KDM5A over KDM4C. | [8] |
| Cellular EC₅₀ | KDM5A | 0.18 µM | Inhibition of H3K4me3 demethylation in human PC9 cells (120 hrs). | [8] |
Mechanism of Action and Impact on Gene Expression
Biochemical Mechanism of KDM5 Inhibition
KDM5 enzymes catalyze the removal of methyl groups from H3K4 through an oxidative reaction within their JmjC domain.[2] This process requires the cofactors Fe(II) and 2-oxoglutarate (2-OG), the latter of which is converted to succinate and CO₂.[2] KDM5 inhibitors, including this compound, function by chelating the essential iron ion in the enzyme's active site, thereby blocking its catalytic activity.[5]
The direct consequence of this inhibition is the prevention of H3K4me3/2 demethylation.[5] This leads to a global increase or sustained level of these histone marks, which are associated with transcriptionally active chromatin.[5][10]
Cellular Effects on Gene Expression
By preventing the removal of the H3K4me3 active mark, this compound treatment leads to significant changes in gene expression.
-
Gene Activation: The primary outcome is the upregulation of genes that are direct targets of KDM5-mediated repression.[5][10] This can restore the expression of critical genes, such as tumor suppressors, that are silenced in cancer cells.[7]
-
Transcriptomic Heterogeneity: KDM5 inhibition can increase the "broadness" of H3K4me3 peaks at gene promoters, which has been linked to more uniform and consistent gene expression across a cell population.[10]
-
Immune Response Activation: Recent studies show that KDM5 inhibition can de-repress the expression of endogenous retroviral elements (ERVs).[11] This leads to an accumulation of double-stranded RNA (dsRNA) in the cytoplasm, which activates the cGAS-STING pathway and triggers a robust type I interferon response.[11][12] This positions KDM5 inhibitors as potential immunomodulatory agents for cancer therapy.
Experimental Protocols
Investigating the effects of this compound requires a combination of molecular biology techniques to assess changes at the protein, chromatin, and transcript levels.
Protocol: Western Blotting for Histone Marks and Proteins
This protocol is used to detect changes in global H3K4me3 levels and the expression of specific proteins following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound or DMSO vehicle control for the desired duration (e.g., 24-72 hours).[13]
-
Wash cells with ice-cold PBS and scrape into a collection tube.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear genomic DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant containing whole-cell lysate. Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto a 4-20% polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ, normalizing histone marks to total H3 and other proteins to a loading control like Actin.
-
Protocol: Chromatin Immunoprecipitation (ChIP-seq)
This protocol allows for the genome-wide mapping of H3K4me3 to identify loci affected by this compound.
-
Cross-linking and Chromatin Preparation:
-
Treat ~1x10⁷ cells per condition with this compound or DMSO.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.
-
Resuspend nuclei in a sonication buffer (e.g., RIPA-150) and shear the chromatin to an average size of 200-800 bp using a probe sonicator or Bioruptor.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Set aside a small aliquot of the lysate as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade anti-H3K4me3 antibody (4-8 µg). An IgG antibody should be used as a negative control.
-
Add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[14]
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP and input DNA using a commercial kit (e.g., Rubicon ThruPLEX).[10]
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Analyze the data by aligning reads to a reference genome, calling peaks, and comparing H3K4me3 enrichment between this compound and control samples.
-
Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is used to quantify the expression levels of specific mRNA transcripts.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from this compound and DMSO-treated cells using a commercial kit (e.g., Qiagen RNeasy) or TRIzol reagent.[13][14]
-
Treat the RNA with DNase to remove any contaminating genomic DNA.[13]
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity reverse transcription kit with random primers or oligo(dT) primers.[13]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green qPCR master mix.[13]
-
Run the reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB, or RPLP0) for normalization.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene (ΔCt), and then compare the ΔCt values between the treated and control samples (ΔΔCt).
-
The fold change in gene expression is typically calculated as 2-ΔΔCt.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. drawing-a-line-between-histone-demethylase-kdm5a-and-kdm5b-their-roles-in-development-and-tumorigenesis - Ask this paper | Bohrium [bohrium.com]
- 7. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of Kdm5-IN-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Kdm5-IN-1, a potent and selective inhibitor of KDM5 histone demethylases, in cell culture experiments. This document outlines the optimal concentration ranges for various cellular assays, detailed experimental protocols, and the key signaling pathways impacted by this compound treatment.
Introduction to this compound
This compound is a small molecule inhibitor targeting the KDM5 family of histone lysine demethylases (KDMs), which are crucial regulators of chromatin structure and gene expression. By inhibiting KDM5, this compound leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, making this compound a valuable tool for research and drug development.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line, assay type, and experimental duration. The following tables summarize key quantitative data for this compound and related KDM5 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5 (pan) | 15.1 | Biochemical Assay | [1] |
| KDM5B | 4.7 | Biochemical Assay | [1] |
| KDM5C | 65.5 | Biochemical Assay | [1] |
| KDM4C | 1900 | Biochemical Assay | [1] |
Table 2: Cellular Activity of KDM5 Inhibitors
| Compound | Cell Line | Assay | Effective Concentration | Duration | Effect | Reference |
| This compound | PC-9 | H3K4me3 Demethylation | EC50: 0.18 µM | 120 hours | Inhibition of H3K4me3 demethylation | |
| KDM5-inh1 | HER2+ Breast Cancer Cell Lines | Proliferation | Varies (sensitive in nM to low µM range) | 3-9 days | Anti-proliferative | |
| KDM5-C70 | Multiple Myeloma (MM1S) | Proliferation | IC50: ~50 µM | 7 days | Impaired proliferation | [1] |
| KDM5-C70 | iPSC-derived Cardiomyocytes | H3K4me3 Accumulation | 0.1 - 10 µM | 2 weeks | Dose-dependent increase in H3K4me3 | |
| KDOAM-25 | Multiple Myeloma (MM1S) | Proliferation | IC50: ~50 µM | 7 days | Impaired proliferation | [1] |
Experimental Protocols
Here are detailed protocols for common cell-based assays using this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
-
MTT/MTS Addition and Incubation:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. Add 100 µL of solubilization solution and incubate overnight at 37°C in a humidified chamber. Shake the plate gently to ensure complete dissolution of formazan crystals.[2]
-
For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[3]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[3]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot for Histone Modifications (H3K4me3)
This protocol details the detection of changes in global H3K4me3 levels following this compound treatment.
Materials:
-
Cells and culture reagents
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or higher recommended for histone resolution)[4]
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)[4][5]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.[4]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for Total Histone H3 as a loading control.
-
-
Detection:
-
Incubate the membrane with ECL reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the relative levels of H3K4me3, normalized to Total Histone H3.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cells and culture reagents
-
This compound
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Plate a low, empirically determined number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound.
-
Incubate for the desired treatment duration (this can be a short exposure, e.g., 24 hours, followed by replacement with fresh medium, or continuous exposure).
-
-
Colony Formation:
-
Fixation and Staining:
-
Carefully wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain with crystal violet solution for 20-30 minutes.[7]
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the treatment.
-
Signaling Pathways and Mechanisms of Action
KDM5 inhibition by this compound impacts several critical signaling pathways implicated in cancer and other diseases.
Caption: Mechanism of KDM5 Inhibition by this compound.
PI3K/AKT Signaling Pathway
KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in some cancers.[9][10][11] KDM5B can directly bind to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and promote its transcription.[9][10][11] Inhibition of KDM5B can therefore lead to reduced PI3K/AKT signaling.
Caption: KDM5B's role in the PI3K/AKT pathway.
HER2 and Estrogen Receptor (ER) Signaling
In breast cancer, KDM5 inhibition has been shown to be particularly effective in HER2-positive cells.[12] KDM5 inhibitors can synergize with HER2-targeting agents like trastuzumab and lapatinib.[12] Furthermore, KDM5 activity modulates estrogen receptor (ER) signaling, and its inhibition can increase sensitivity to anti-estrogen therapies.[13][14][15]
Caption: KDM5 intersects with HER2 and ER signaling.
Experimental Workflow Overview
The following diagram provides a general workflow for conducting cell culture experiments with this compound.
Caption: General workflow for this compound experiments.
These notes and protocols should serve as a valuable resource for designing and executing experiments with this compound. It is always recommended to optimize conditions for each specific cell line and experimental setup.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. broadpharm.com [broadpharm.com]
- 4. abcam.cn [abcam.cn]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Clonogenic survival assays [bio-protocol.org]
- 9. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]
- 15. KDM5 Histone Demethylase Activity Links Cellular Transcriptomic Heterogeneity to Therapeutic Resistance. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for In vivo Dosing and Administration of Kdm5-IN-1 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kdm5-IN-1 is a potent and selective inhibitor of the KDM5 family of histone demethylases, which are epigenetic regulators frequently dysregulated in cancer. By targeting the removal of methyl groups from histone H3 at lysine 4 (H3K4), KDM5 inhibitors can alter gene expression and exert anti-tumor effects. These application notes provide a comprehensive guide to the in vivo use of this compound in mouse models, covering dosing, administration, and relevant experimental protocols.
Data Presentation
In vivo Dosing and Administration of KDM5 Inhibitors in Mouse Models
| Compound | Dose | Administration Route | Vehicle | Mouse Model | Efficacy/Observation | Reference |
| This compound | 50 mg/kg | Oral (p.o.), daily | 6% Captisol in ddWater, pH=2 | SU-DHL-6 lymphoma xenograft (NOD/SCID mice) | Inhibition of tumor growth.[1][2] | Heward et al., 2021 |
| This compound | 50 mg/kg | Oral (p.o.), twice a day | Not specified | General in vivo studies | Unbound maximal plasma concentration (Cmax) >15-fold over its cell EC50.[3] | Liang J, et al., 2016 |
| KDM5A-IN-1 | 5 mg/kg | Oral (p.o.) | Not specified | CD-1 mice (Pharmacokinetic study) | Moderate clearance (28 mL/min/kg), good oral bioavailability (F% 34), t1/2 of 0.4 hours.[4] | Liang J, et al., 2017 |
| KDM5 inhibitor 48 | 100 mg/kg | Not specified, twice a day (BID) | Not specified | MCF7 breast cancer xenograft (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice) | Used in combination with Fulvestrant. | Hinohara et al., 2018 |
Recommended Vehicle Formulations for Oral Gavage in Mice
| Vehicle Composition | Suitability | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | General use in normal mice. | General recommendation[5] |
| 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% Saline | Recommended for immunocompromised or genetically modified mice to reduce DMSO toxicity. | General recommendation[5] |
| 10% DMSO + 90% Corn Oil | Suitable for low doses (≤1.14 mg/mL) and shorter-term studies (≤ half a month). | General recommendation[5] |
Signaling Pathways and Experimental Workflows
KDM5 Signaling Pathway in Cancer
Caption: KDM5 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound dosing solution using a common vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., for a 1 mL solution using the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline and mix.
-
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the corresponding volume of DMSO (100 µL for a 1 mL final solution) to create a stock solution. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.
-
Combine and Mix: Add the this compound/DMSO stock solution to the prepared vehicle.
-
Final Mixing: Vortex the final solution extensively to ensure it is a homogenous suspension or solution. Visually inspect for any precipitation.
-
Storage: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex again.
Protocol 2: In Vivo Administration by Oral Gavage in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to confirm the correct dosing volume.
-
Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Hold the mouse in a vertical position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration of the Compound:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the dosing solution.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Protocol 3: Western Blot Analysis of H3K4me3 from Tumor Tissue
This protocol details the analysis of the target engagement of this compound by measuring H3K4me3 levels in tumor tissue.
Materials:
-
Collected tumor tissue (snap-frozen)
-
RIPA buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an anti-total Histone H3 antibody to serve as a loading control.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
These protocols and data provide a solid foundation for researchers to design and execute in vivo studies with this compound, enabling further investigation into its therapeutic potential.
References
Application Note: High-Throughput Screening for KDM5 Epigenetic Modulators Using KDM5-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epigenetic modifications are key regulators of gene expression and chromatin architecture. The lysine-specific demethylase 5 (KDM5) family of enzymes, also known as JARID1, are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making this enzyme family an attractive target for therapeutic development.[2] High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel modulators of enzyme activity.[3] This application note provides a detailed protocol for utilizing KDM5-IN-1, a potent and selective KDM5 inhibitor, as a control compound in both biochemical and cell-based HTS assays designed to discover novel epigenetic modulators targeting the KDM5 family.
This compound is an orally bioavailable inhibitor of the KDM5 family of histone demethylases.[4] It exhibits potent inhibitory activity against multiple KDM5 isoforms. The selectivity profile of this compound makes it an excellent tool compound for studying the biological functions of KDM5 enzymes and for validating HTS assays.
KDM5 Signaling Pathway and Inhibition
The KDM5 family of enzymes play a critical role in transcriptional regulation. By removing the activating H3K4me2/3 marks, KDM5 proteins generally act as transcriptional repressors.[2] This process is dependent on Fe(II) and α-ketoglutarate as cofactors.[5] Inhibition of KDM5 activity by small molecules like this compound leads to an accumulation of H3K4me3 at gene promoters, which can reactivate the expression of silenced genes, such as tumor suppressor genes.[1][2]
Quantitative Data for this compound
This compound has been characterized for its inhibitory potency against various KDM isoforms. The following table summarizes its in vitro activity.
| Target Enzyme | IC50 (nM) | Reference |
| KDM5 (pan) | 15.1 | [4] |
| KDM5B | 4.7 | [4] |
| KDM5C | 65.5 | [4] |
| KDM4C | 1900 | [4] |
Experimental Workflow for High-Throughput Screening
A typical HTS workflow for the discovery of KDM5 inhibitors involves a primary biochemical screen to identify initial hits, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context. Hits are then further characterized for potency, selectivity, and mechanism of action.
Protocols
Biochemical High-Throughput Screening: AlphaLISA Assay
This protocol describes a homogeneous AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to measure the demethylase activity of KDM5 enzymes. The assay detects the product of the demethylation reaction.
Materials and Reagents:
-
Recombinant human KDM5A/B/C (catalytic domain)
-
Biotinylated histone H3 (1-21) K4me3 peptide substrate
-
AlphaLISA anti-demethylated-H3K4 antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
KDM5 Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 0.01% Tween-20, 0.1 mg/mL BSA)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well white opaque microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of compound solutions into the wells of a 384-well plate. For controls, dispense DMSO.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in KDM5 Assay Buffer.
-
Prepare a 2X substrate solution in KDM5 Assay Buffer.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X enzyme solution to each well.
-
Add 5 µL of the 2X substrate solution to each well to start the reaction.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection mix containing AlphaLISA Acceptor beads and Streptavidin-Donor beads in KDM5 Assay Buffer.
-
Add 10 µL of the detection mix to each well.
-
Seal the plate and incubate in the dark for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based High-Throughput Screening: Immunofluorescence Assay
This protocol describes a high-content imaging assay to measure the levels of H3K4me3 in cells treated with KDM5 inhibitors.
Materials and Reagents:
-
A suitable cell line with detectable KDM5 activity (e.g., MCF7 breast cancer cells).
-
Cell culture medium and supplements
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, clear-bottom imaging plates
-
Primary antibody: Rabbit anti-H3K4me3
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (nuclear stain)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 24-48 hours.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Add PBS to the wells and acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of H3K4me3 (Alexa Fluor 488 channel) within the nuclear region.
-
Data Analysis:
-
Calculate the fold change in H3K4me3 intensity for each compound treatment relative to the DMSO control.
-
Plot the fold change versus the log of the compound concentration to determine the EC50 value.
Conclusion
This compound is a valuable tool for the discovery and characterization of novel epigenetic modulators targeting the KDM5 family of histone demethylases. The protocols provided in this application note describe robust and reliable high-throughput screening assays that can be used to identify and validate new KDM5 inhibitors. These assays, when used in conjunction with this compound as a reference compound, can accelerate the development of new therapeutics for the treatment of cancer and other diseases associated with aberrant KDM5 activity.
References
- 1. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Kdm5-IN-1 Treatment
Introduction
KDM5 (Lysine-Specific Demethylase 5), also known as JARID1, is a family of histone demethylase enzymes crucial for epigenetic regulation.[1] These enzymes specifically remove methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription.[1] By demethylating H3K4, KDM5 enzymes act as transcriptional repressors.[1] Overexpression and dysregulation of KDM5 have been implicated in various diseases, including cancer, where they contribute to tumor growth and therapeutic resistance.[1][2]
Kdm5-IN-1 is a potent and selective small-molecule inhibitor of the KDM5 family, with a reported IC50 of 15.1 nM.[3] By blocking the catalytic activity of KDM5 enzymes, this compound prevents the demethylation of H3K4, leading to the sustained expression of genes that are otherwise repressed.[1] This modulation of gene expression can trigger cellular processes such as cell cycle arrest and apoptosis, making KDM5 inhibitors a promising area of cancer therapy research.[4][5][6][7]
This document provides a detailed protocol for assessing apoptosis in cell cultures treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. The assay quantitatively differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine (PS).[8]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[8] This dual-staining method allows for the clear distinction of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered part of the late apoptotic population in this assay).
KDM5 Inhibition and Apoptosis Signaling Pathway
KDM5 inhibitors like this compound induce apoptosis by altering the epigenetic landscape, which in turn modulates the expression of critical regulatory genes. Inhibition of KDM5 leads to an increase in H3K4 trimethylation (H3K4me3) at the promoters of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis. This can lead to the downregulation of anti-apoptotic proteins, such as BCL2, and the activation of pro-apoptotic pathways, ultimately culminating in programmed cell death.[4]
Caption: this compound inhibits KDM5, increasing H3K4me3 levels and altering gene expression to induce apoptosis.
Experimental Workflow
The overall experimental process involves treating cells with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Workflow for assessing apoptosis after this compound treatment using flow cytometry.
Detailed Protocol: Apoptosis Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Materials and Reagents
-
This compound (MedChemExpress, HY-111593 or equivalent)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Thermo Fisher Scientific, BD Biosciences, Bio-Techne) containing:
-
Annexin V-FITC (or other conjugate like APC, PE)
-
Propidium Iodide (PI) solution
-
10X or 5X Annexin Binding Buffer
-
-
Deionized water
-
Flow cytometry tubes (5 mL polystyrene tubes)
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates or T25 flasks at a density that will not exceed 80-90% confluency by the end of the experiment. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to achieve the desired final concentrations. Note: A dose-response experiment is recommended to determine the optimal concentration. d. Treat cells with varying concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control. e. Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
2. Preparation of Buffers: a. Prepare 1X Annexin Binding Buffer by diluting the concentrated stock (5X or 10X) with deionized water as per the manufacturer's instructions.[9] For example, to make 10 mL of 1X buffer from a 10X stock, add 1 mL of 10X buffer to 9 mL of deionized water. b. Keep the 1X Binding Buffer on ice.
3. Cell Harvesting: a. For suspension cells: Transfer the cell suspension directly from the culture vessel to a 15 mL conical tube. b. For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.[8][10] c. Wash the adherent cells once with PBS. d. Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium from step 3b and combine all cells into the same conical tube. e. Centrifuge the cell suspension at 300-500 x g for 5 minutes.[11] f. Discard the supernatant carefully.
4. Staining: a. Wash the cell pellet once with 1-2 mL of cold PBS and centrifuge again at 300-500 x g for 5 minutes. b. Discard the supernatant and gently resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9] c. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a fresh flow cytometry tube.[12] d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Note: The optimal volume of staining reagents may vary by manufacturer and cell type; follow kit instructions or optimize as needed.[12] e. Gently vortex or flick the tube to mix and incubate for 15-20 minutes at room temperature in the dark.[9]
5. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. Do not wash the cells after staining.[8][12] b. Analyze the samples on the flow cytometer immediately (preferably within 1 hour).[12] c. Controls for Setup: For proper compensation and gating, prepare the following controls:
- Unstained cells
- Cells stained only with Annexin V-FITC
- Cells stained only with PI (a positive control for PI can be induced by heat-shocking or permeabilizing cells). d. Excite the samples with a 488 nm laser. Collect FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).[9] e. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to visualize the different cell populations.
Data Presentation and Interpretation
The results from the flow cytometry analysis should be quantified and presented clearly. A tabular format is ideal for comparing the effects of different this compound concentrations.
Flow Cytometry Gating Strategy
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Knockdown of KDM5B Leads to DNA Damage and Cell Cycle Arrest in Granulosa Cells via MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
KDM5-IN-1 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for KDM5-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound. Its solubility is high in organic solvents like Dimethyl Sulfoxide (DMSO), but it is practically insoluble in water and ethanol.[1][2]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. Is this normal?
A2: Yes, this is a common issue. Due to its hydrophobic nature, this compound can precipitate out of solution when a concentrated DMSO stock is diluted into a purely aqueous buffer. The final concentration of DMSO in your assay should be kept as low as possible while maintaining the solubility of the compound.
Q3: Are there established methods to dissolve this compound in aqueous solutions for in vivo or in vitro use?
A3: Yes, several protocols using co-solvents and excipients have been established to successfully dissolve this compound in aqueous-based solutions for preclinical studies. These typically involve a combination of DMSO with agents like Polyethylene Glycol 300 (PEG300), Tween-80, or Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD).[1][3][4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases.[1] These enzymes remove methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. By inhibiting KDM5, this compound prevents this demethylation, leading to the maintenance of H3K4 methylation and influencing gene expression programs involved in cancer cell proliferation and drug resistance.
KDM5 Signaling Pathway
The KDM5 family of enzymes plays a crucial role in transcriptional regulation. Dysregulation of KDM5 activity has been implicated in various cancers. KDM5 enzymes are known to interact with and influence key cancer-related signaling pathways, such as the PI3K/AKT and Notch pathways, by modulating the expression of critical genes within these cascades.
References
How to minimize off-target effects of Kdm5-IN-1 in cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing KDM5-IN-1 in their cellular experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the KDM5 family of histone demethylases.[1] These enzymes, also known as JARID1, are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly H3K4me3 and H3K4me2.[2] By inhibiting KDM5, this compound leads to an increase in global H3K4 methylation levels, which in turn alters gene expression.[3] The mechanism of inhibition for many KDM5 inhibitors involves the chelation of the iron (II) ion in the enzyme's active site, which is essential for its catalytic activity.[2]
Q2: What are the known on-target effects of this compound in cells?
A2: The primary on-target effect of this compound is the inhibition of KDM5 demethylase activity, resulting in a global increase in H3K4me3 levels. This epigenetic modification can lead to changes in gene expression, often reactivating genes that were silenced by KDM5.[4] For example, treatment of multiple myeloma cells with a similar KDM5 inhibitor, KDM5-C70, leads to a genome-wide elevation of H3K4me3 levels and has an antiproliferative effect.[3]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a selective inhibitor, off-target effects are a possibility, especially at higher concentrations. It is significantly less potent against other KDM enzymes. For instance, its IC50 for KDM4C is 1.9 µM, which is more than 100-fold higher than its IC50 for KDM5A.[1] Off-target effects for KDM5 inhibitors, in general, have not been extensively published in comprehensive screens like kinome scans. However, a study on a similar inhibitor, KDOAM-25, showed no off-target activity on a panel of 55 common receptors and enzymes at a concentration of 10 µM.[5][6] Researchers should still consider the possibility of off-target binding to other metalloenzymes or proteins with similar structural motifs.
Troubleshooting Guide
Issue 1: High cellular toxicity or unexpected phenotypes observed.
Possible Cause: Off-target effects or use of excessively high concentrations of this compound.
Troubleshooting Steps:
-
Optimize Concentration (Dose-Response Curve): Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., increased H3K4me3) without causing significant cytotoxicity.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This can be achieved by modifying the part of the molecule responsible for chelating the iron in the active site. For example, the related KDM5 inhibitor KDOAM-25 has an inactive analog, KDOAM-32, where the core scaffold is modified to abrogate KDM-binding.[6]
-
Perform Washout Experiments: To determine if the observed phenotype is due to the continued presence of the inhibitor, perform a washout experiment. This can help differentiate between a specific, reversible effect and non-specific toxicity.
-
Profile Off-Targets: If resources permit, consider performing a proteome-wide thermal shift assay (CETSA) or a kinome scan to identify potential off-target proteins that are stabilized or inhibited by this compound at the concentrations used in your experiments.
Issue 2: No observable on-target effect (e.g., no change in H3K4me3 levels).
Possible Cause: Insufficient inhibitor concentration, poor cell permeability, or rapid degradation of the compound.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended KDM5 target within the cell.
-
Increase Concentration or Incubation Time: Gradually increase the concentration of this compound and/or the incubation time to see if an on-target effect can be observed.
-
Check Compound Integrity: Ensure the stock solution of this compound is properly stored and has not degraded.
Data Presentation
Table 1: In Vitro Potency of this compound and Related Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | KDM5 (pan) | 15.1 | >100-fold selective for KDM5A vs. KDM4C (IC50 = 1.9 µM) | [1] |
| KDM5B | 4.7 | [1] | ||
| KDM5C | 65.5 | [1] | ||
| KDM5-C70 | KDM5 (pan) | Potent, cell-permeable | Antiproliferative effect in myeloma cells | [3] |
| KDOAM-25 | KDM5A | <100 | Highly selective against other 2-OG oxygenases | [5][6][7] |
| KDM5B | <100 | No off-target activity on a panel of 55 receptors/enzymes | [5][6][7] | |
| KDM5C | <100 | [5][6][7] | ||
| KDM5D | <100 | [5][6][7] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
Objective: To determine the optimal concentration of this compound for achieving on-target effects while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the cells for a desired time point (e.g., 24, 48, or 72 hours).
-
Endpoint Assays:
-
On-Target Effect (Western Blot for H3K4me3): Lyse the cells and perform a western blot to detect levels of H3K4me3. Use an antibody against total Histone H3 as a loading control.
-
Cytotoxicity (e.g., MTS or CellTiter-Glo assay): Measure cell viability according to the manufacturer's protocol.
-
-
Data Analysis: Plot the percentage of H3K4me3 increase and the percentage of cell viability against the log of the this compound concentration to determine the EC50 (for on-target effect) and CC50 (for cytotoxicity).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to KDM5 proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or DMSO as a vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble KDM5 protein (e.g., KDM5A or KDM5B) by western blotting. A shift in the melting curve to higher temperatures in the this compound treated samples compared to the DMSO control indicates target engagement.
Protocol 3: Washout Experiment
Objective: To assess the reversibility of this compound's effects and distinguish between specific inhibition and non-specific toxicity.
Methodology:
-
Initial Treatment: Treat cells with this compound at a concentration that shows a clear on-target effect (e.g., 2x EC50 from the dose-response curve) for a defined period (e.g., 24 hours). Include a continuous treatment group and a DMSO control group.
-
Washout Procedure:
-
For the "washout" group, aspirate the medium containing this compound.
-
Wash the cells twice with a large volume of pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the "washout" group.
-
-
Continued Incubation: Continue to incubate all groups (continuous treatment, washout, and DMSO control) for an additional period (e.g., 24 or 48 hours).
-
Endpoint Analysis: At the end of the incubation, harvest the cells and analyze the relevant endpoints (e.g., H3K4me3 levels by Western blot, cell viability, or a specific phenotype).
-
Data Interpretation: If the on-target effect is reversed in the washout group compared to the continuous treatment group, it suggests that the inhibitor's binding is reversible and the observed phenotype is likely due to specific target inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteomics based identification of KDM5 histone demethylases associated with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. — Department of Oncology [oncology.ox.ac.uk]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Kdm5-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kdm5-IN-1, a potent pan-inhibitor of the KDM5 family of histone demethylases. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during experiments with this compound.
Q1: Why am I not observing a significant increase in global H3K4me3 levels after this compound treatment?
A1: Several factors could contribute to this observation:
-
Insufficient Incubation Time: Histone methylation is a dynamic process. The time required to observe significant changes in H3K4me3 levels can vary depending on the cell type and its proliferation rate. Consider extending the incubation time with this compound.
-
Suboptimal Inhibitor Concentration: Ensure that the concentration of this compound used is sufficient to inhibit KDM5 activity in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The expression and activity of KDM5 family members can vary significantly between different cell lines. Cell lines with lower basal KDM5 activity may show a less pronounced increase in H3K4me3.
-
Antibody Quality for Western Blot: The specificity and sensitivity of the anti-H3K4me3 antibody are crucial for accurate detection. Validate your antibody to ensure it specifically recognizes the trimethylated state.
-
Compensatory Mechanisms: Cells can sometimes compensate for the inhibition of one epigenetic modifier by altering the activity of others.
Q2: My cells are showing resistance to this compound treatment. What are the possible mechanisms?
A2: Resistance to KDM5 inhibitors is an emerging area of research. Potential mechanisms include:
-
Epigenetic Reprogramming: Cancer cells can develop resistance through epigenetic plasticity. One observed mechanism is the increased activity of the Polycomb Repressive Complex 2 (PRC2), leading to altered gene expression that promotes survival.
-
Functional Redundancy: KDM5A and KDM5B have some overlapping functions. Compensatory upregulation of one isoform upon inhibition of the other could potentially mitigate the inhibitor's effect.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of KDM5 inhibition. For example, KDM5B has been implicated in promoting resistance to cisplatin by activating mitochondrial respiratory chain function.[1][2]
Q3: I am observing unexpected off-target effects or a cellular phenotype that is not consistent with KDM5 inhibition. Why might this be happening?
A3: While this compound is a potent KDM5 inhibitor, off-target effects can occur, especially at higher concentrations.
-
Inhibition of Other JmjC Demethylases: Due to structural homology among Jumonji family demethylases, there is a possibility of cross-reactivity with other KDM subfamilies at high concentrations. It is advisable to use the lowest effective concentration of this compound.
-
Non-Catalytic Functions of KDM5: KDM5 proteins have scaffolding functions independent of their demethylase activity. An inhibitor targeting the catalytic domain may not affect these non-catalytic roles, leading to unexpected phenotypes.
-
Cellular Context: The function of KDM5 proteins can be highly context-dependent, varying with cell type and the specific signaling environment.
Q4: What is the expected effect of this compound on cell viability?
A4: The effect of this compound on cell viability is cell-type dependent. In many cancer cell lines, inhibition of KDM5 leads to reduced proliferation and cell cycle arrest.[3] However, the sensitivity can vary. For example, some breast cancer cell lines, particularly HER2+ and luminal types, have shown more sensitivity to KDM5 inhibitors than basal-like or triple-negative lines.[3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant KDM5 inhibitors across different isoforms and cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line | EC50 (µM) | Reference |
| This compound | KDM5 (pan) | 15.1 | PC-9 | 0.18 | |
| This compound | KDM5A | 45 | - | - | [2] |
| This compound | KDM5B | 56 | - | - | [2] |
| This compound | KDM5C | 55 | - | - | [2] |
| CPI-455 | KDM5A | 10 | - | - | [2] |
| PBIT | KDM5A | 6000 | - | - | [3] |
| PBIT | KDM5B | ~3000 | - | - | [3] |
| PBIT | KDM5C | 4900 | - | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in obtaining reliable and reproducible results.
In Vitro Histone Demethylase Assay (AlphaLISA)
This protocol describes a non-radioactive, homogeneous assay to measure the demethylase activity of KDM5 enzymes.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5A, KDM5B, or KDM5C)
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA® anti-demethylated product antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA® Assay Buffer
-
This compound or other test compounds
-
384-well white opaque assay plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix of the KDM5 enzyme and the biotinylated H3K4me3 peptide substrate in assay buffer.
-
Enzyme Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the 384-well plate.
-
Initiate the reaction by adding 5 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Add 5 µL of the AlphaLISA® Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin-coated Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the demethylase activity.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on cell proliferation.[4][5][6][7][8]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Western Blot for KDM5 Proteins and H3K4me3
This protocol provides a detailed procedure for detecting KDM5 family proteins and the H3K4me3 histone mark by western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Lyse cells in lysis buffer on ice.
-
Quantify protein concentration.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an appropriate percentage SDS-PAGE gel. For large proteins like KDM5 ( ~170-200 kDa), a lower percentage gel (e.g., 6-8%) is recommended. For histones (~15 kDa), a higher percentage gel (e.g., 15% or 4-20% gradient) is optimal.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions: Anti-KDM5B (1:1000), Anti-KDM5C (1:1000-1:5000), Anti-H3K4me3 (1:1000).[1][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Visualized Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and signaling pathways related to KDM5 function.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: Key signaling pathways modulated by KDM5 proteins and targeted by this compound.
References
- 1. KDM5C antibody (14426-1-AP) | Proteintech [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The KDM5 Inhibitor PBIT Reduces Proliferation of Castration-Resistant Prostate Cancer Cells via Cell Cycle Arrest and the Induction of Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. KDM5B Polyclonal Antibody (PA5-35905) [thermofisher.com]
- 10. Anti-KDM5B / PLU1 / Jarid1B antibody [EPR12704] (ab181089) | Abcam [abcam.com]
- 11. Anti-KDM5B Antibody, clone 15G8.1 clone 15G8.1, from mouse [sigmaaldrich.cn]
- 12. Anti-KDM5C / Jarid1C / SMCX antibody KO tested (ab34718) | Abcam [abcam.com]
- 13. Anti-KDM5C / Jarid1C / SMCX + KDM5D / Jarid1D / SMCY antibody [EPR18653] - ChIP Grade (ab194288) | Abcam [abcam.com]
- 14. KDM5C Polyclonal Antibody (14426-1-AP) [thermofisher.com]
- 15. JARID1C (D29B9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. biocompare.com [biocompare.com]
- 17. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
- 18. Tri-Methyl-Histone H3 (Lys4) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. ABclonal [abclonal.com]
Technical Support Center: Normalizing ChIP-seq Data After KDM5-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with normalizing Chromatin Immunoprecipitation sequencing (ChIP-seq) data following treatment with KDM5-IN-1 or other KDM5 inhibitors. These inhibitors are known to cause global changes in histone modifications, which necessitates specific normalization strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my ChIP-seq experiment?
This compound is a potent, cell-permeable inhibitor of the KDM5 family of histone demethylases.[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3).[1][3] By inhibiting KDM5 enzymes, this compound treatment leads to a global increase in H3K4me3 levels across the genome, rather than changes at just a few specific loci.[4][5][6] This global change is a critical consideration for your ChIP-seq data normalization.
Q2: Why can't I use standard normalization methods like reads per million (RPM) for my this compound treated samples?
Q3: What is the recommended method for normalizing ChIP-seq data after this compound treatment?
The gold-standard and most widely recommended method is exogenous spike-in normalization .[9][11][12][13] This technique involves adding a fixed amount of chromatin from a different species (e.g., Drosophila melanogaster) to each of your experimental samples (e.g., human or mouse cells) before the immunoprecipitation step.[10][12][13] The reads that align to the spike-in genome are then used to calculate a normalization factor to scale the reads from your experimental genome. This method allows for the accurate quantification of global changes in histone modifications.[9][11]
While less ideal for prospective experiments, some computational methods have been developed to retrospectively analyze data without a spike-in. One such method is ChIPseqSpikeInFree, which aims to determine scaling factors without relying on an exogenous reference.[7][8] However, for planned experiments involving inhibitors that cause global changes, incorporating a spike-in control from the outset is strongly advised for the most reliable results.
Troubleshooting Guide
This guide addresses common issues encountered when performing and analyzing ChIP-seq experiments with KDM5 inhibitor treatment.
| Problem | Potential Cause | Recommended Solution |
| No significant difference in H3K4me3 peaks observed between control and this compound treated samples after analysis. | Inappropriate normalization method used (e.g., RPM, total read count). | Re-analyze your data using a spike-in normalization approach. If no spike-in was used, consider computational methods like ChIPseqSpikeInFree, but be aware of the limitations. For future experiments, implement the spike-in protocol. |
| High background signal in ChIP-seq data. | Several factors can contribute, including insufficient cell lysis, excessive sonication, or non-specific antibody binding. | Optimize your ChIP protocol. Ensure complete cell lysis. Titrate your antibody concentration to find the optimal signal-to-noise ratio. Optimize sonication to achieve fragment sizes primarily between 200-1000 bp.[14] Consider pre-clearing the chromatin with protein A/G beads to reduce non-specific binding.[14] |
| Low signal or low number of peaks detected. | This could be due to inefficient immunoprecipitation, insufficient starting material, or excessive cross-linking. | We recommend using at least 25 µg of chromatin per immunoprecipitation.[14] Optimize the amount of antibody used. Reduce formaldehyde cross-linking time to avoid masking epitopes.[14] |
| Spike-in normalization factor is highly variable between replicates. | Inconsistent addition of spike-in chromatin or variability in the efficiency of the immunoprecipitation. | Ensure precise and consistent pipetting of the spike-in chromatin into each sample. Mix thoroughly after addition. If IP efficiency is a concern, check the quality and amount of your antibody and beads. |
Experimental Protocols
Spike-In Normalization Protocol for ChIP-seq
This protocol provides a detailed methodology for performing ChIP-seq with exogenous spike-in normalization, adapted for experiments involving KDM5 inhibitors.
1. Preparation of Spike-In Chromatin:
-
Culture Drosophila melanogaster S2 cells in Schneider's Drosophila Medium supplemented with 10% FBS.[12]
-
Cross-link the S2 cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments predominantly in the 200-1000 bp range.
-
Quantify the concentration of the Drosophila chromatin.
2. Chromatin Preparation from Experimental Cells:
-
Culture your experimental cells (e.g., human or mouse) and treat with either DMSO (vehicle control) or this compound for the desired time and concentration.
-
Cross-link, lyse, and sonicate the chromatin from your experimental cells as you would for a standard ChIP-seq protocol.
-
Quantify the chromatin concentration for each of your experimental samples.
3. Spike-In and Immunoprecipitation:
-
For each immunoprecipitation, combine a fixed amount of your experimental chromatin (e.g., 25 µg) with a small, fixed amount of the Drosophila spike-in chromatin (e.g., 2-5% of the total chromatin). It is crucial that the amount of spike-in chromatin is identical across all samples.
-
Add your primary antibody against H3K4me3 and a species-specific antibody that recognizes a histone variant unique to the spike-in species (e.g., anti-H2Av for Drosophila).[9][13]
-
Proceed with the standard immunoprecipitation, washing, elution, and reverse cross-linking steps.
4. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA and an input control for each condition.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to a combined reference genome containing both the experimental species' genome (e.g., hg38) and the spike-in species' genome (e.g., dm6).
-
Count the number of reads that align to the experimental genome (R_exp) and the spike-in genome (R_spike) for each sample.
-
Calculate a normalization factor (NF) for each sample based on the spike-in reads. A simple NF can be calculated by dividing the lowest number of spike-in reads across all samples by the number of spike-in reads in each individual sample.
-
Multiply the read counts in your experimental sample's data (e.g., BAM or bigWig file) by the calculated normalization factor.
-
Proceed with downstream analysis, such as peak calling and differential binding analysis, on the normalized data.
Visualizations
Caption: Workflow for ChIP-seq with exogenous spike-in normalization.
Caption: Logical flow for troubleshooting KDM5i ChIP-seq normalization.
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChIPseqSpikeInFree: a ChIP-seq normalization approach to reveal global changes in histone modifications without spike-in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ChIPseqSpikeInFree: a ChIP-seq normalization approach to reveal global changes in histone modifications without spike-in - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 10. vincibiochem.it [vincibiochem.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Overcoming Resistance to Kdm5-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Kdm5-IN-1, a potent inhibitor of KDM5 histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally bioavailable inhibitor of the KDM5 family of histone demethylases with an IC50 of 15.1 nM.[1] It specifically targets the catalytic activity of KDM5 enzymes, preventing the demethylation of histone H3 at lysine 4 (H3K4). This inhibition leads to an increase in the levels of H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription. By altering the epigenetic landscape, this compound can modulate gene expression, leading to anti-cancer effects such as cell cycle arrest and senescence in breast cancer cell lines.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Resistance to KDM5 inhibitors like this compound can arise from several mechanisms:
-
Upregulation of alternative signaling pathways: Cancer cells can compensate for KDM5 inhibition by activating pro-survival signaling pathways. For instance, increased activity of the PI3K/AKT/mTOR pathway has been linked to resistance.[3]
-
Activation of receptor tyrosine kinases (RTKs): Upregulation of RTKs such as EGFR can drive resistance to KDM5 inhibitors.[3][4]
-
Epigenetic reprogramming: Cells may acquire further epigenetic modifications that bypass the effects of KDM5 inhibition. This can include changes in other histone marks or DNA methylation patterns.[5][6]
-
Selection of pre-existing resistant clones: A heterogeneous tumor may contain a small subpopulation of cells that are intrinsically resistant to this compound. Treatment can select for and expand this population.[5]
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of key survival pathways is a promising approach. For example, co-treatment with PI3K/AKT or EGFR inhibitors may re-sensitize resistant cells.[3][4]
-
Targeting Downstream Effectors: Identify and target key downstream effectors that are activated in resistant cells. For example, if apoptosis is suppressed, combining this compound with pro-apoptotic agents could be effective.
-
Sequential Treatment: A sequential treatment strategy, where cells are first treated with another agent to weaken them before introducing this compound, might prevent the development of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Solution |
| Cell confluence and passage number | Ensure cells are seeded at a consistent density and are within a similar passage number range for all experiments. High confluence can affect drug sensitivity. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically. |
| Variable incubation times | Use a precise and consistent incubation time for all plates in the assay. |
| Metabolic activity of cells | The metabolic activity of cells can influence the readout of MTT or similar viability assays. Consider using a different assay, such as crystal violet staining or a direct cell counting method, to confirm results. |
Problem 2: High background in Western blots for KDM5A/B.
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. Adding 0.05% Tween-20 to the blocking buffer can also help.[7][8] |
| Antibody concentration too high | Optimize the primary and secondary antibody concentrations by performing a titration experiment. High antibody concentrations can lead to non-specific binding.[7][9] |
| Inadequate washing | Increase the number and duration of wash steps. Perform at least three washes of 5-10 minutes each with TBST after primary and secondary antibody incubations.[8] |
| Membrane drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause irreversible and non-specific antibody binding.[8] |
Problem 3: Low yield in Chromatin Immunoprecipitation (ChIP) for H3K4me3.
| Possible Cause | Solution |
| Insufficient cross-linking | Optimize the formaldehyde cross-linking time (typically 10-15 minutes at room temperature). Insufficient cross-linking can lead to the loss of protein-DNA complexes. |
| Over-cross-linking | Excessive cross-linking can mask the epitope recognized by the antibody. Reduce the cross-linking time or formaldehyde concentration. |
| Inefficient cell lysis and chromatin shearing | Ensure complete cell lysis to release the chromatin. Optimize sonication or enzymatic digestion to obtain chromatin fragments in the 200-800 bp range.[10] |
| Low antibody affinity or concentration | Use a ChIP-validated antibody for H3K4me3. Optimize the amount of antibody used per IP. Too little antibody will result in a low yield. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and related compounds in various cancer cell lines.
Table 1: In vitro inhibitory activity of KDM5 inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay |
| This compound | KDM5 (pan) | 15.1 | - | Biochemical Assay |
| This compound | KDM5B | 4.7 | - | Biochemical Assay |
| This compound | KDM5C | 65.5 | - | Biochemical Assay |
| KDM5A-IN-1 | KDM5A | 45 | - | Biochemical Assay |
| KDM5A-IN-1 | KDM5B | 56 | - | Biochemical Assay |
| KDM5A-IN-1 | KDM5C | 55 | - | Biochemical Assay |
| CPI-455 | KDM5A | 10 | - | Biochemical Assay |
Data compiled from MedChemExpress product pages.
Table 2: Cellular activity of KDM5 inhibitors
| Compound | Cell Line | EC50 (µM) | Effect |
| This compound | PC-9 (Lung Cancer) | 0.18 | Inhibition of H3K4me3 demethylation |
| KDM5A-IN-1 | PC-9 (Lung Cancer) | 0.96 | Increased H3K4me3 levels |
| KDM5-C70 | MCF7 (Breast Cancer) | - | Upregulation of interferon response genes |
Data compiled from MedChemExpress and scientific literature.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for KDM5B
This protocol is for detecting the expression levels of KDM5B protein.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against KDM5B
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KDM5B antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) for H3K4me3
This protocol is for assessing changes in H3K4me3 levels at specific gene promoters.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease
-
ChIP dilution buffer
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-800 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-H3K4me3 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific promoter regions using qPCR.
Signaling Pathways and Experimental Workflows
KDM5A-Mediated Drug Resistance Pathway
This diagram illustrates how KDM5A can contribute to drug resistance by repressing the expression of tumor suppressor genes.
Caption: KDM5A promotes drug resistance by repressing tumor suppressors.
Experimental Workflow for Investigating this compound Resistance
This diagram outlines a typical workflow for studying the mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cells.
Logical Relationship for Overcoming Resistance
This diagram illustrates the logical approach to identifying and validating strategies to overcome this compound resistance.
Caption: A logical framework for overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. preprints.org [preprints.org]
- 4. Genomic amplification and a role in drug-resistance for the KDM5A histone demethylase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 6. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arp1.com [arp1.com]
- 8. clyte.tech [clyte.tech]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.cn]
Validation & Comparative
Kdm5-IN-1: A Comparative Analysis of Efficacy Against Other KDM5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KDM5 Inhibitor Performance with Supporting Experimental Data.
The lysine-specific demethylase 5 (KDM5) family of enzymes has emerged as a critical therapeutic target in various diseases, most notably cancer. These enzymes play a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. Inhibition of KDM5 enzymes can thus restore the expression of tumor suppressor genes and other critical cellular regulators. This guide provides a comparative analysis of the efficacy of Kdm5-IN-1, a potent and selective KDM5 inhibitor, against other well-characterized inhibitors of this enzyme family.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the biochemical and cellular potencies of this compound and other selected KDM5 inhibitors. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in biochemical assays. The half-maximal effective concentration (EC50) reflects the concentration required to achieve 50% of the maximum effect in a cell-based assay.
| Inhibitor | Target(s) | IC50 (nM) | Cellular Potency (EC50) | Selectivity Highlights | Reference(s) |
| This compound | KDM5 (pan) | 15.1 | 0.34 µM | Potently inhibits KDM5B (4.7 nM) and KDM5C (65.5 nM). Over 100-fold selectivity for KDM5A over KDM4C.[1] | [1] |
| KDM5-C70 | KDM5 (pan) | KDM5A: 40 nM, KDM5B: 160 nM, KDM5C: 100 nM (as KDM5-C49) | Antiproliferative effect in myeloma cells. | Ethyl ester prodrug of KDM5-C49, designed for improved cell permeability. | |
| JIB-04 | JmjC (pan) | JARID1A (KDM5A): 230 nM | Induces apoptosis in AML cells. | Pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. | |
| CPI-455 | KDM5 (pan) | KDM5A: 10 nM | Decreases drug-tolerant persister cancer cells. | Over 200-fold selectivity for KDM5 over KDM2, 3, 4, 6, and 7. | |
| KDOAM-25 | KDM5 (pan) | KDM5A: 71 nM, KDM5B: 19 nM, KDM5C: 69 nM, KDM5D: 69 nM | ~50 µM (HeLa cells) | Highly selective for the KDM5 sub-family over other 2-oxoglutarate oxygenases. | |
| KDM5A-IN-1 | KDM5 (pan) | KDM5A: 45 nM, KDM5B: 56 nM, KDM5C: 55 nM | 960 nM (PC9 H3K4Me3) | Orally bioavailable. |
Experimental Methodologies
To ensure a thorough understanding of the presented data, detailed protocols for two key experimental assays are provided below.
Biochemical Inhibitor Potency Assessment: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of KDM5 enzymatic activity in a high-throughput format.
Principle: A biotinylated histone H3 peptide substrate trimethylated at lysine 4 (H3K4me3) is incubated with the KDM5 enzyme in the presence of the inhibitor. The demethylation reaction produces H3K4me2/1/0. An antibody specific to the demethylated product is added, which is recognized by a Protein A-coated acceptor bead. The biotinylated peptide substrate is captured by a streptavidin-coated donor bead. When the donor and acceptor beads are in close proximity (i.e., when the demethylated product is present), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm. The signal intensity is proportional to the enzyme activity.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the KDM5 enzyme, the biotinylated H3K4me3 peptide substrate, and the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Add a mixture of the product-specific antibody, streptavidin-donor beads, and protein A-acceptor beads to the wells.
-
Signal Measurement: Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-antibody-peptide complex formation. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: In-Cell Western Blot for H3K4me3 Levels
This assay quantifies the levels of the KDM5 substrate, H3K4me3, within cells following treatment with an inhibitor, providing a measure of the inhibitor's ability to engage its target in a cellular context.
Principle: Cells are cultured in microplates, treated with the KDM5 inhibitor, and then fixed and permeabilized. A primary antibody specific for H3K4me3 is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of H3K4me3, is then measured using an imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a dilution series of the KDM5 inhibitor for a specified duration (e.g., 24-48 hours).
-
Fixation and Permeabilization: a. Aspirate the media and wash the cells with Phosphate Buffered Saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the cells with a primary antibody against H3K4me3 overnight at 4°C. b. Wash the cells with PBS. c. Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Signal Quantification: Wash the cells with PBS and acquire images using a high-content imaging system or a plate reader capable of fluorescence detection.
-
Data Analysis: Normalize the H3K4me3 fluorescence signal to a nuclear stain (e.g., DAPI) to account for cell number. Determine the EC50 value by plotting the normalized signal against the inhibitor concentration.
Visualizing Key Pathways and Processes
To further contextualize the action of KDM5 inhibitors, the following diagrams illustrate a key signaling pathway influenced by KDM5B, a typical experimental workflow, and the logical relationship between the discussed inhibitors.
Caption: KDM5B-mediated activation of the PI3K/AKT signaling pathway.
Caption: Workflow for assessing KDM5 inhibitor efficacy.
Caption: Classification of the discussed KDM5 inhibitors.
Concluding Remarks
This compound stands out as a highly potent and selective pan-KDM5 inhibitor with excellent cellular activity.[1] Its low nanomolar IC50 values against KDM5B and KDM5C, coupled with its selectivity over other histone demethylase families, make it a valuable tool for studying the biological functions of KDM5 enzymes and a promising candidate for further drug development.[1] While direct comparative studies under uniform conditions are always beneficial, the existing data suggests that this compound's efficacy is comparable, and in some cases superior, to other widely used KDM5 inhibitors. Researchers should consider the specific KDM5 isoform of interest and the desired selectivity profile when choosing the most appropriate inhibitor for their experimental needs.
References
A Head-to-Head Comparison of KDM5 Inhibitors: Kdm5-IN-1 vs. KDM5-C70 in Breast Cancer Cells
An Objective Guide for Researchers and Drug Development Professionals
The lysine-specific demethylase 5 (KDM5) family of enzymes, which remove activating methyl marks from histone H3 lysine 4 (H3K4), has emerged as a critical therapeutic target in oncology. In estrogen receptor-positive (ER+) breast cancer, overexpression of KDM5 members, particularly KDM5A and KDM5B, is linked to endocrine resistance and poor prognosis.[1][2][3] Inhibition of KDM5 enzymatic activity can restore sensitivity to anti-estrogen therapies, making KDM5 inhibitors a promising area of investigation.[1][4]
This guide provides a head-to-head comparison of two widely used, potent, and cell-permeable pan-KDM5 inhibitors: Kdm5-IN-1 and KDM5-C70. We consolidate available data on their performance in breast cancer cells, present detailed experimental protocols for their evaluation, and illustrate the key signaling pathways and experimental workflows.
Data Presentation: Inhibitor Performance
Quantitative data for this compound and KDM5-C70 in breast cancer cells is compiled from various studies. It is crucial to note that these results were not generated in a single head-to-head experiment, and thus, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Parameter | This compound | KDM5-C70 | Cell Line Context | Citation |
| Target | Pan-KDM5 | Pan-KDM5 | General | [5][6] |
| Biochemical IC50 | KDM5A: 45 nMKDM5B: 56 nMKDM5C: 55 nM | KDM5A: 40 nMKDM5B: 160 nMKDM5C: 100 nM* | Biochemical Assays | [5][6] |
| Cellular Effect | Effective in HER2+ breast cancer cell lines; induces apoptosis. | Inhibits growth in luminal breast cancer cells (e.g., MCF-7); increases global H3K4me3 levels. | HER2+ and Luminal ER+ Breast Cancer | [1][7] |
| Mechanism | Potent, selective, orally bioavailable KDM5 inhibitor. | Cell-permeable ethyl ester derivative of KDM5-C49. | General | [5][6][8] |
*Note: IC50 values for KDM5-C70 are based on its active parent compound, KDM5-C49.[5]
Experimental Protocols
Detailed methodologies are provided for key experiments to evaluate and compare the efficacy of KDM5 inhibitors in breast cancer cell lines.
Cell Viability and IC50 Determination (Sulforhodamine B Assay)
This assay determines the anti-proliferative effect of the inhibitors and calculates the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Plating: Seed breast cancer cells (e.g., MCF-7, T-47D, SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and KDM5-C70 (e.g., from 0.001 µM to 10 µM) in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 3, 6, or 9 days).[7]
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Plot the percentage of cell growth inhibition against the log of inhibitor concentration. Use non-linear regression to calculate the IC50 value.
Western Blot for H3K4me3 Modulation
This protocol verifies the on-target effect of the inhibitors by measuring the levels of trimethylated H3K4 (H3K4me3).
Methodology:
-
Cell Treatment: Culture breast cancer cells in 6-well plates and treat with a specific concentration of this compound or KDM5-C70 (e.g., 1 µM) for 48 hours.[7]
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) onto a 15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.[7] Quantify band intensities to determine the relative change in H3K4me3 levels.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the standard workflow for comparing the cellular effects of this compound and KDM5-C70.
Caption: Workflow for comparing KDM5 inhibitors in breast cancer cells.
KDM5 Signaling Pathway in ER+ Breast Cancer
This diagram illustrates the mechanism of KDM5 action and its inhibition in the context of ER+ breast cancer. KDM5B, often overexpressed, removes H3K4me3 marks from the promoters of tumor suppressor genes, leading to their repression and promoting cell proliferation and endocrine resistance. KDM5 inhibitors block this activity, restoring H3K4me3 levels and the expression of these suppressor genes.
Caption: KDM5 inhibition mechanism in ER+ breast cancer.
References
- 1. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5 Histone Demethylase Activity Links Cellular Transcriptomic Heterogeneity to Therapeutic Resistance. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
KDM5-IN-1: A Comparative Analysis of Oral Bioavailability Among KDM5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KDM5-IN-1's Oral Bioavailability with Alternative KDM5 Inhibitors, Supported by Experimental Data.
The development of potent and selective inhibitors of the lysine-specific demethylase 5 (KDM5) family of enzymes is a focal point in epigenetic drug discovery, with significant therapeutic potential in oncology and other diseases. A critical parameter for the clinical translation of any oral therapeutic is its bioavailability, which dictates the extent to which the drug is absorbed and becomes available at the site of action. This guide provides a comparative analysis of the oral bioavailability of this compound against other known KDM5 inhibitors (KDM5i), supported by available preclinical data.
Quantitative Comparison of Oral Bioavailability
The oral bioavailability of several KDM5 inhibitors has been evaluated in preclinical models. The following table summarizes the available quantitative pharmacokinetic data to facilitate a direct comparison.
| Inhibitor | Oral Bioavailability (F%) | Species | Dosage | Key Findings & Citations |
| This compound | Not explicitly reported | Mouse | 50 mg/kg (oral, twice daily) | Described as "orally bioavailable." Achieved an unbound maximal plasma concentration (Cmax) >15-fold over its cellular EC50.[1][2] |
| KDM5A-IN-1 | 34% | Mouse | 5 mg/kg (oral) | Demonstrates good oral bioavailability with moderate clearance.[3][4] |
| TK-129 | 42.37% | Rat | Not specified | Exhibits a good pharmacokinetic profile. |
| JIB-04 | 44.4% | Rat | Not specified | Shows good oral bioavailability in rats. |
| CPI-455 | Low | Not specified | Not applicable | Considered unsuitable for in vivo studies due to low bioavailability.[5] |
| KDM5-C70 | Not reported | Not specified | Not applicable | Described as "cell-permeable," but in vivo oral bioavailability data is not available.[6] |
| GSK467 | Not reported | Not specified | Not applicable | Described as "cell penetrant," but in vivo oral bioavailability data is not available.[6] |
| QC6352 | Not reported | Not specified | Not applicable | Described as "orally active."[6] |
Based on the available data, while a specific oral bioavailability percentage for this compound is not publicly available, its demonstrated high plasma concentration relative to its effective concentration in cellular assays suggests it possesses favorable oral absorption characteristics. Comparatively, TK-129 and JIB-04 show good oral bioavailability in rats, with KDM5A-IN-1 also demonstrating reasonable oral bioavailability in mice. In contrast, CPI-455 suffers from poor bioavailability, limiting its in vivo utility. For several other KDM5 inhibitors, such as KDM5-C70, GSK467, and QC6352, their oral bioavailability has not been quantitatively reported, although they are described as cell-permeable or orally active.
Therefore, while it is not possible to definitively state that this compound has better oral bioavailability than all other KDM5 inhibitors due to the lack of a direct F% value, the existing data indicates it is a promising orally bioavailable agent. Further head-to-head pharmacokinetic studies would be necessary for a conclusive comparison.
Experimental Protocols
The determination of oral bioavailability (F%) is a standard procedure in preclinical drug development. Below is a generalized experimental protocol for assessing the oral bioavailability of a KDM5 inhibitor in a rodent model, based on common practices in the field.
Objective: To determine the absolute oral bioavailability (F%) of a KDM5 inhibitor in mice or rats.
Materials:
-
KDM5 inhibitor test compound
-
Vehicle for intravenous (IV) and oral (PO) administration (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline)
-
Male or female CD-1 mice or Sprague Dawley rats (typically 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Animals are acclimated to the housing conditions for at least one week prior to the study. Typically, animals are fasted overnight (approximately 12 hours) before dosing to ensure consistent gastrointestinal conditions, with water provided ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: A cohort of animals receives the KDM5 inhibitor via a single bolus injection into a suitable vein (e.g., tail vein in mice). The IV dose serves as the 100% bioavailability reference.
-
Oral (PO) Administration: A separate cohort of animals receives the KDM5 inhibitor via oral gavage. The oral dose is typically higher than the IV dose to ensure measurable plasma concentrations.
-
-
Blood Sampling:
-
Serial blood samples are collected from each animal at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately placed on ice.
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.
-
-
Bioanalysis:
-
The concentration of the KDM5 inhibitor in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for both IV and PO administration routes are plotted.
-
The Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) is calculated for both routes using non-compartmental analysis.
-
The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
-
Signaling Pathways and Experimental Workflows
KDM5 inhibitors exert their effects by preventing the demethylation of histone H3 at lysine 4 (H3K4), leading to an increase in the transcriptionally active H3K4me3 mark. This epigenetic modification, in turn, influences various downstream signaling pathways.
The inhibition of KDM5 enzymes has been shown to impact several key signaling pathways implicated in cancer and immune response.
B-Cell Receptor (BCR) Signaling Pathway: KDM5 inhibition has been demonstrated to regulate BCR signaling, which is crucial for the survival and proliferation of certain B-cell lymphomas.[7][8]
References
- 1. glpbio.com [glpbio.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
KDM5 Inhibition: A Comparative Guide to In Vivo Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kdm5-IN-1 and Alternative KDM5 Inhibitors' In Vivo Efficacy
The reversible nature of histone methylation makes the enzymes that control it, such as the lysine-specific demethylase 5 (KDM5) family, attractive targets for cancer therapy. Overexpression of KDM5 family members is implicated in tumorigenesis and the development of therapeutic resistance in various cancers. This guide provides a comparative analysis of the in vivo anti-tumor activity of this compound and other notable KDM5 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of this compound and other selected KDM5 inhibitors based on available preclinical data.
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-6 Xenograft (NOD/SCID mice) | 50 mg/kg, oral, daily (7 days on/7 days off) | 65% Tumor Growth Inhibition (TGI) after 7 days of treatment.[1] |
| CPI-455 | Head and Neck Cancer, Gastric Cancer | Fadu and HGC-27 cell lines | Not specified in vivo | Synergistic anti-tumor effect when combined with cisplatin in vitro.[2] |
| C48 | ER+ Breast Cancer | MCF7 Xenograft | Not specified | Combination with fulvestrant significantly decreased tumor volume.[3] |
| KDM5-C70 | Multiple Myeloma | MM.1S myeloma cells | Not specified in vivo | Showed antiproliferative effects in vitro at elevated concentrations.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for in vivo validation of a KDM5 inhibitor's anti-tumor activity.
Subcutaneous Xenograft Mouse Model of Diffuse Large B-cell Lymphoma
This protocol is based on studies evaluating the in vivo efficacy of KDM5 inhibitors in lymphoma models.[5][6]
1. Cell Culture:
-
SU-DHL-6, a human DLBCL cell line with a KMT2D mutation, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old, are used. These mice are immunocompromised, allowing for the growth of human tumor xenografts.
3. Tumor Implantation:
-
SU-DHL-6 cells are harvested, washed, and resuspended in a 1:1 mixture of RPMI-1640 medium and Matrigel.
-
5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured twice weekly using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
5. Drug Administration:
-
Treatment Group: this compound is administered orally at a dose of 50 mg/kg daily. The inhibitor is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
Control Group: Mice receive the vehicle only, following the same administration schedule.
-
A positive control group, for instance receiving 10 mg/kg ibrutinib, can also be included.[5]
6. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis like H3K4me3 levels).
Signaling Pathways and Mechanisms of Action
KDM5 inhibitors exert their anti-tumor effects by modulating various signaling pathways. The following diagrams illustrate the key pathways affected by KDM5A and KDM5B.
Caption: KDM5A and the PI3K/AKT Signaling Pathway.
Active PI3K/AKT signaling leads to the phosphorylation of KDM5A, causing its translocation from the nucleus to the cytoplasm.[7] This reduces the demethylation of H3K4me3 at the promoters of cell cycle genes, leading to their increased expression and promoting cell proliferation.[7] KDM5A silencing has been shown to suppress the PI3K/AKT axis in hepatocellular carcinoma.[8]
Caption: KDM5B and the Wnt/β-catenin Signaling Pathway.
KDM5B has been shown to promote metastasis and epithelial-mesenchymal transition (EMT) by activating the Wnt/β-catenin signaling pathway in squamous cell carcinoma of the head and neck.[9][10] This activation leads to the nuclear translocation of β-catenin, which then interacts with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and metastasis.
Conclusion
This compound and other KDM5 inhibitors have demonstrated promising anti-tumor activity in various preclinical cancer models. The choice of a specific inhibitor for further development will depend on factors such as the cancer type, the specific KDM5 family member driving the malignancy, and the potential for combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret in vivo studies aimed at validating the therapeutic potential of KDM5 inhibition. Further head-to-head comparative studies are warranted to delineate the most effective KDM5 inhibitor for clinical translation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5A silencing transcriptionally suppresses the FXYD3-PI3K/AKT axis to inhibit angiogenesis in hepatocellular cancer via miR-433 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KDM5B promotes metastasis and epithelial-mesenchymal transition via Wnt/β-catenin pathway in squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Selectivity of Kdm5-IN-1 for KDM5B over KDM5A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Kdm5-IN-1 against two closely related histone demethylases, KDM5B and KDM5A. The data presented is intended to aid researchers in assessing the selectivity of this compound for its use in basic research and drug development.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound against KDM5A and KDM5B was determined by measuring the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from biochemical assays.
| Compound | Target | IC50 (nM) | Selectivity (KDM5A/KDM5B) |
| This compound | KDM5B | 4.7 | ~11.9-fold |
| KDM5A | 56 |
Data sourced from Liang J, et al. Bioorg Med Chem Lett. 2016 Aug 15;26(16):4036-41.
This compound demonstrates a preferential inhibition of KDM5B over KDM5A, with an approximately 11.9-fold higher potency for KDM5B.
Experimental Methodologies
The IC50 values were determined using a biochemical assay, likely an AlphaScreen or TR-FRET-based assay, which are common methods for quantifying the activity of histone demethylases. A detailed, generalized protocol for such an assay is provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for KDM5A/B Inhibition Assay
This protocol outlines the general steps for determining the IC50 of an inhibitor against KDM5A or KDM5B.
Materials:
-
Recombinant human KDM5A or KDM5B enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaScreen Streptavidin Donor beads
-
AlphaLISA Acceptor beads conjugated to an anti-demethylated histone antibody (e.g., anti-H3K4me2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM FeSO4, 500 µM Ascorbic Acid, 0.01% BSA, 0.01% Tween-20)
-
2-oxoglutarate (α-KG) co-substrate
-
This compound inhibitor
-
384-well white opaque microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the KDM5A or KDM5B enzyme and the biotinylated H3K4me3 peptide substrate in assay buffer to their optimal concentrations, as determined by initial optimization experiments.
-
Reaction Initiation: In a 384-well plate, add the inhibitor solution, followed by the enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Start Demethylation Reaction: Add the biotinylated histone peptide substrate and 2-oxoglutarate to initiate the demethylase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding a mixture of AlphaScreen Donor and Acceptor beads in a bead dilution buffer.
-
Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association. Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Signaling Pathways and Experimental Workflow
To provide a broader context for the roles of KDM5A and KDM5B and the assessment of their inhibitors, the following diagrams illustrate their involvement in key cellular signaling pathways and a typical experimental workflow for inhibitor selectivity profiling.
KDM5B has been implicated in the regulation of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[1]
KDM5A has been shown to be involved in the Wnt/β-catenin signaling pathway, which plays a critical role in development and disease.[2][3]
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kdm5-IN-1: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Kdm5-IN-1, a potent and selective histone demethylase inhibitor. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within research and drug development settings. The following step-by-step guidance is intended for researchers, scientists, and laboratory professionals who handle this and similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory when handling this compound in any form—solid, liquid, or as contaminated waste.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects eyes from splashes of liquid waste or airborne solid particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
Experimental Protocols for Waste Handling
Proper segregation and handling of waste streams are fundamental to safe disposal. The following protocols outline the procedures for different forms of this compound waste.
Unused Solid this compound
-
Containerization: The original manufacturer's container should be used for the disposal of expired or unused solid this compound.
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
Associated hazards (e.g., Toxic, Irritant)
-
The date the container was designated as waste.
-
-
Storage: Store the container in a designated and properly labeled satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.
This compound Solutions (e.g., in DMSO)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Labeling: Label the waste container with a hazardous waste tag detailing the full chemical names of all components and their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM").
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area within secondary containment to prevent spills.
Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a dedicated, clearly labeled, and sealed plastic bag. This bag should then be placed in a solid hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed using standard laboratory procedures.
Deactivation of Aqueous Solutions (Optional)
For dilute aqueous solutions containing this compound, deactivation using activated carbon can be an effective preliminary step to reduce the reactivity of the waste.
-
Adsorption: To the aqueous waste solution, add activated carbon at a concentration of approximately 100 grams per liter.
-
Agitation: Gently agitate the mixture for at least 24 hours to ensure maximum adsorption of the compound onto the carbon.
-
Filtration: Separate the activated carbon from the liquid by filtration.
-
Disposal: The filtered activated carbon should be disposed of as solid hazardous waste. The remaining liquid, although treated, should still be collected and disposed of as hazardous liquid waste.
Disposal Workflow and Signaling Pathway
The following diagrams illustrate the decision-making process for the proper disposal of this compound and a conceptual representation of its inhibitory action.
Caption: this compound Disposal Workflow
Caption: this compound Mechanism of Action
Summary of Key Disposal Data
Table 2: Quantitative Disposal Guidelines
| Parameter | Guideline | Rationale |
| Activated Carbon Concentration | ~100 g/L for aqueous waste | Provides a sufficient surface area for the adsorption of the bioactive compound. |
| Satellite Accumulation Limit | Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste per accumulation area. | Complies with standard laboratory safety and environmental regulations. |
| Container Headspace | Leave at least 10% of the container volume as headspace. | Allows for vapor expansion and reduces the risk of spills. |
| pH for Aqueous Waste | Maintain a neutral pH (6-8) unless otherwise specified by your institution's EHS department. | Prevents chemical reactions within the waste container and ensures compatibility with disposal protocols. |
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.
Personal protective equipment for handling Kdm5-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Kdm5-IN-1, a potent and selective KDM5 histone demethylase inhibitor. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the compound.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound with undefined comprehensive toxicological properties. Therefore, it should be handled with utmost care by trained personnel in a laboratory setting. A Safety Data Sheet (SDS) for a similar compound from the same supplier provides guidance on necessary precautions.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental success.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound is typically a solid.
| Storage Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 2 years[2][3] |
| -20°C | Up to 1 year[2][3] | |
| Solid Form | -20°C | Refer to the product datasheet |
It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[3]
Preparation of Stock and Working Solutions
This compound is soluble in DMSO.[4] For in vivo studies, various solvent systems can be used.[2]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure the solid material is at the bottom.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 324.38 g/mol ), add 308.28 µL of DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Experimental Protocol: Preparation of an In Vivo Working Solution
For a working solution with a final concentration of 2.08 mg/mL, a multi-solvent system can be used.[2]
-
Initial Dilution: To 100 µL of a 20.8 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.[2]
-
Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.[2]
-
Final Dilution: Add 450 µL of saline to reach a final volume of 1 mL. Ensure the final solution is clear before use.[2]
Disclaimer: Specific experimental protocols for the use of this compound in various biological assays are not widely available in the public domain. Researchers should consult relevant scientific literature for detailed methodologies tailored to their specific experimental needs.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
Visual Guides
This compound Handling Workflow
Caption: Safe handling workflow for this compound.
KDM5 Inhibition Signaling Pathway
Caption: Mechanism of KDM5 inhibition by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
